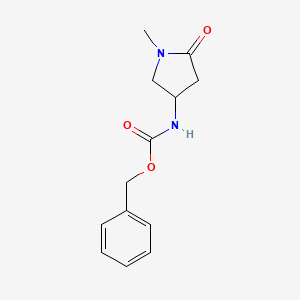

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate

Description

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a pyrrolidinone ring

Properties

IUPAC Name |

benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLFXVXFXIIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-methyl-5-oxopyrrolidine-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Types of Reactions:

- Oxidation: Can produce benzaldehyde derivatives.

- Reduction: Forms amine or alcohol derivatives.

- Substitution: Leads to various substituted carbamate derivatives.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity.

Medicine

This compound is explored for its potential therapeutic properties:

- Antiviral Activity: Derivatives have shown promising results in inhibiting SARS-CoV proteases, indicating potential for antiviral drug development.

- Anticancer Activity: In vitro studies reveal significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, particularly in synthesizing other chemical compounds.

Case Studies and Research Findings

Several notable studies have focused on evaluating the biological activity of this compound:

Antiviral Studies

Research demonstrated that derivatives based on this compound exhibited potent inhibition against SARS-CoV proteases, with IC50 values indicating strong potential for further development as antiviral agents.

Anticancer Studies

Studies revealed that related 5-oxopyrrolidine derivatives showed significant anticancer effects against A549 lung adenocarcinoma cells through apoptosis induction mechanisms.

Neuroprotective Effects

Investigations into related compounds indicated neuroprotective properties against NMDA-induced cytotoxicity, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Benzyl carbamate: Lacks the pyrrolidinone ring, making it less complex.

1-methyl-5-oxopyrrolidin-3-yl carbamate: Lacks the benzyl group, affecting its binding properties.

N-benzyl-2-pyrrolidinone: Similar structure but lacks the carbamate moiety.

Uniqueness: Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate is unique due to the combination of the benzyl group, carbamate moiety, and pyrrolidinone ring, which collectively contribute to its distinct chemical and biological properties .

Biological Activity

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 1-methyl-5-oxopyrrolidine-3-amine under basic conditions, often using dichloromethane as a solvent and triethylamine as a base. This method allows for the formation of the carbamate moiety critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. The presence of the benzyl group enhances the compound's binding affinity and specificity for these targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have been evaluated for their ability to inhibit SARS-CoV proteases, showing promising inhibitory effects with IC50 values in the low micromolar range . This suggests that similar compounds could serve as leads in antiviral drug development.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related 5-oxopyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl carbamate | Lacks pyrrolidinone ring | Less complex; lower binding affinity |

| 1-methyl-5-oxopyrrolidin-3-yl carbamate | Lacks benzyl group | Affects binding properties; lower efficacy |

| N-benzyl-2-pyrrolidinone | Similar structure but lacks carbamate moiety | Reduced biological activity |

This table illustrates that the combination of the benzyl group, carbamate moiety, and pyrrolidinone ring contributes significantly to the distinct biological activities observed in this compound.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Antiviral Studies : A study demonstrated that derivatives based on this compound showed potent inhibition against SARS-CoV proteases, indicating potential for further development as antiviral agents .

- Anticancer Studies : Another research effort revealed that 5-oxopyrrolidine derivatives exhibited significant anticancer effects against A549 cells through mechanisms involving apoptosis induction .

- Neuroprotective Effects : Research on related compounds indicated neuroprotective properties against NMDA-induced cytotoxicity, suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.